molecular formula C9H7BrF2N2 B2821969 6-Bromo-3-(difluoromethyl)-2-methylimidazo[1,2-a]pyridine CAS No. 2117461-99-9

6-Bromo-3-(difluoromethyl)-2-methylimidazo[1,2-a]pyridine

Cat. No.: B2821969
CAS No.: 2117461-99-9
M. Wt: 261.07
InChI Key: PGNADWQOJDSYAX-UHFFFAOYSA-N
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Description

6-Bromo-3-(difluoromethyl)-2-methylimidazo[1,2-a]pyridine is a heterocyclic compound that features a bromine atom, a difluoromethyl group, and a methyl group attached to an imidazo[1,2-a]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the late-stage difluoromethylation, which can be achieved using metal-based methods that transfer CF2H to C(sp2) sites . The reaction conditions often involve the use of difluoromethylation reagents and catalysts under controlled temperatures and pressures.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes such as the Suzuki-Miyaura cross-coupling reaction, which is known for its mild and functional group-tolerant conditions . This method allows for the efficient formation of carbon-carbon bonds, making it suitable for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-(difluoromethyl)-2-methylimidazo[1,2-a]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions typically involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while cross-coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Bromo-3-(difluoromethyl)-2-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets . The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-3-(difluoromethyl)-2-methylimidazo[1,2-a]pyridine is unique due to its specific substitution pattern on the imidazo[1,2-a]pyridine core. The presence of both a bromine atom and a difluoromethyl group provides distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

6-bromo-3-(difluoromethyl)-2-methylimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrF2N2/c1-5-8(9(11)12)14-4-6(10)2-3-7(14)13-5/h2-4,9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGNADWQOJDSYAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=C(C=CC2=N1)Br)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrF2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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